molecular formula C11H21ClN2O4 B6161680 2-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}acetic acid hydrochloride CAS No. 362690-45-7

2-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}acetic acid hydrochloride

Cat. No.: B6161680
CAS No.: 362690-45-7
M. Wt: 280.75 g/mol
InChI Key: FTUAXOIRCMDORP-UHFFFAOYSA-N
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Description

2-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}acetic acid hydrochloride is a chemical compound with a molecular structure that includes a piperazine ring substituted with a tert-butoxycarbonyl group and an acetic acid moiety. This compound is often used in various scientific research applications due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}acetic acid hydrochloride typically involves the reaction of piperazine with tert-butoxycarbonyl chloride to form the tert-butoxycarbonyl-protected piperazine. This intermediate is then reacted with bromoacetic acid to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane and bases like triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}acetic acid hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions, allowing for further functionalization of the piperazine ring.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the piperazine ring or the acetic acid moiety.

    Condensation Reactions: The acetic acid group can react with amines or alcohols to form amides or esters, respectively.

Common Reagents and Conditions

    Acidic Conditions: Hydrochloric acid or trifluoroacetic acid for deprotection of the tert-butoxycarbonyl group.

    Oxidizing Agents: Potassium permanganate or hydrogen peroxide for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the tert-butoxycarbonyl group yields piperazine derivatives, while condensation reactions can produce various amides or esters.

Scientific Research Applications

2-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}acetic acid hydrochloride is used in a wide range of scientific research applications:

    Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.

    Biology: In the development of biochemical assays and as a reagent in protein modification studies.

    Medicine: As an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.

    Industry: In the production of specialty chemicals and as a precursor in the manufacture of advanced materials.

Mechanism of Action

The mechanism of action of 2-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}acetic acid hydrochloride involves its interaction with various molecular targets. As a piperazine derivative, it may bind to neurotransmitter receptors or ion channels, leading to changes in their activity. The exact molecular pathways and targets can vary depending on the specific application and the biological system in which it is used.

Comparison with Similar Compounds

Similar Compounds

  • **2-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}-2-oxoacetic acid
  • **2-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}propoxy)pyridin-3-yl]acetic acid

Uniqueness

2-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}acetic acid hydrochloride is unique due to its specific combination of a piperazine ring with a tert-butoxycarbonyl group and an acetic acid moiety. This structure imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.

Properties

CAS No.

362690-45-7

Molecular Formula

C11H21ClN2O4

Molecular Weight

280.75 g/mol

IUPAC Name

2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic acid;hydrochloride

InChI

InChI=1S/C11H20N2O4.ClH/c1-11(2,3)17-10(16)13-6-4-12(5-7-13)8-9(14)15;/h4-8H2,1-3H3,(H,14,15);1H

InChI Key

FTUAXOIRCMDORP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CC(=O)O.Cl

Purity

95

Origin of Product

United States

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